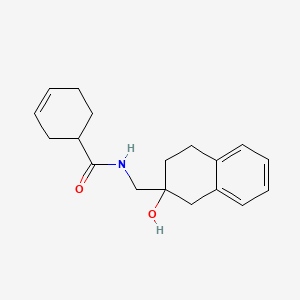
N-((2-hydroxy-1,2,3,4-tétrahydronaphthalen-2-yl)méthyl)cyclohex-3-ènecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide, also known as THN-α, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
- Analogue du glutamate : Inspirés par le groupe carboxyle distal (S)-glutamique, les chercheurs utilisent la partie 4-hydroxy-1,2,3-triazole comme remplacement bioisostérique. Cette approche vise à créer de nouveaux analogues du glutamate avec des applications thérapeutiques potentielles .
- Dérivés de l'indole : Le noyau naphtalène du composé présente des similitudes avec les dérivés de l'indole. L'acide indole-3-acétique, une hormone végétale produite à partir de la dégradation du tryptophane, joue un rôle crucial dans la croissance et le développement des plantes. L'étude des effets de ce composé sur la physiologie des plantes pourrait fournir des informations précieuses .
- Ligands de base de Schiff : Le composé peut servir de ligand bidentate de base de Schiff. Les chercheurs préparent son complexe mononucléaire Cu(II) et le caractérisent à l'aide de méthodes spectroscopiques. Ces complexes trouvent des applications dans la catalyse, la science des matériaux et la chimie bioinorganique .
Conception d'analogues bioisostériques
Recherche sur les hormones végétales
Chimie de coordination
Mécanisme D'action
Target of Action
The primary targets of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide Similar compounds, such as 2-aminotetralin, have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well .
Biochemical Pathways
The specific biochemical pathways affected by N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide Indole derivatives, which share structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cyclohex-3-enecarboxamide Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-17(15-7-2-1-3-8-15)19-13-18(21)11-10-14-6-4-5-9-16(14)12-18/h1-2,4-6,9,15,21H,3,7-8,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJAQFBTDBXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2576183.png)

![2-(4-(2-Furyl)-3-methylpyrazolo[5,4-b]pyridinyl)acetic acid](/img/structure/B2576189.png)
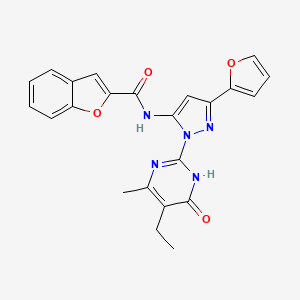

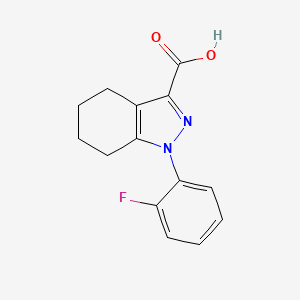
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2576195.png)
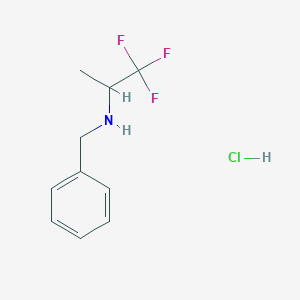

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2576199.png)
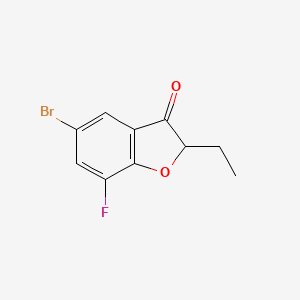
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2576203.png)
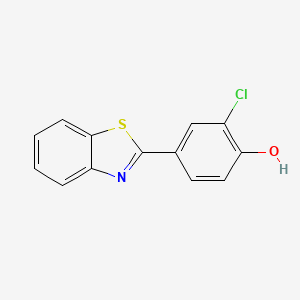
![2-(1H-indol-3-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576206.png)